molecular formula C11H12ClFO B13463739 [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers

[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers

Cat. No.: B13463739
M. Wt: 214.66 g/mol
InChI Key: JTONQEMZMQSEDE-UHFFFAOYSA-N
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Description

[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, mixture of diastereomers, is an organic compound that features a cyclopropyl ring substituted with a chlorofluorophenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as a chlorofluorophenyl derivative, followed by the introduction of the methanol group. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired diastereomeric mixture.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The separation of diastereomers can be achieved through techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorofluorophenyl group can be reduced under specific conditions.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of chlorine or fluorine.

Scientific Research Applications

[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorobenzenemethanol: A structurally related compound with similar functional groups.

    2-Chloro-4-fluorophenyl 2-oxiranylmethyl ether: Another compound with a chlorofluorophenyl group and an ether linkage.

    2-Chloro-4-fluorophenyl 2-oxiranylmethyl ether: A compound with a similar chlorofluorophenyl group but different functional groups.

Uniqueness

[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol is unique due to its cyclopropyl ring structure, which imparts distinct chemical and physical properties

This detailed article provides a comprehensive overview of [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, mixture of diastereomers, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H12ClFO

Molecular Weight

214.66 g/mol

IUPAC Name

[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol

InChI

InChI=1S/C11H12ClFO/c1-11(5-7(11)6-14)9-3-2-8(13)4-10(9)12/h2-4,7,14H,5-6H2,1H3

InChI Key

JTONQEMZMQSEDE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1CO)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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